molecular formula C19H23N3O5S B2535468 N-(2,3-dimethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide CAS No. 1251676-48-8

N-(2,3-dimethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B2535468
CAS No.: 1251676-48-8
M. Wt: 405.47
InChI Key: CKSREEQYSBCYPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

For Research Use Only. Not for human or veterinary use. N-(2,3-dimethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a synthetic compound featuring a distinctive molecular scaffold that integrates an acetamide linker with a sulfonamide group. This structure is of significant interest in medicinal chemistry and chemical biology research. The compound is characterized by a 2,3-dimethylphenyl group attached via an acetamide bridge to a 2-oxodihydropyridine ring, which is further functionalized at the 5-position with a morpholine-4-sulfonyl moiety . The core acetamide-sulfonamide scaffold is recognized in scientific literature for its potential in multi-target therapeutic strategies. Research on analogous structures indicates that such compounds are valuable tools for investigating enzyme inhibition mechanisms . Specifically, morpholine-based acetamide derivatives have been studied for their inhibitory activity against enzymes like carbonic anhydrase, which is a target in oncology and other therapeutic areas . Furthermore, similar molecular frameworks have shown promise in research areas such as urease inhibition, which is relevant for investigating treatments for gastrointestinal infections . The structural components of this compound—including the morpholine ring, a common feature in pharmacologically active compounds—suggest it may serve as a versatile intermediate or lead structure in the development of novel enzyme inhibitors or receptor modulators. Researchers can utilize this compound for in vitro biochemical assays, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical entities. Its defined structure makes it suitable for probing specific biological pathways and for hit-to-lead optimization campaigns.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S/c1-14-4-3-5-17(15(14)2)20-18(23)13-21-12-16(6-7-19(21)24)28(25,26)22-8-10-27-11-9-22/h3-7,12H,8-11,13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSREEQYSBCYPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dimethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Key steps may include:

    Formation of the dimethylphenyl intermediate: This can be achieved through Friedel-Crafts alkylation or acylation reactions.

    Synthesis of the morpholine sulfonyl intermediate:

    Coupling of intermediates: The final step involves coupling the dimethylphenyl and morpholine sulfonyl intermediates with a dihydropyridinyl acetamide precursor under controlled conditions, such as specific temperature and pH.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Substitution Reactions

The morpholine sulfonyl group serves as an electron-withdrawing substituent, activating adjacent positions for nucleophilic and electrophilic substitutions. Key reactions include:

Nucleophilic Aromatic Substitution (NAS):
The electron-deficient pyridinone ring undergoes NAS at the 4-position (relative to the sulfonyl group) with amines or alkoxides under mild conditions . For example:

Reaction ConditionsReagentsProductYield (%)Reference
DMF, 80°C, 12 hrsBenzylamine4-Benzylamino derivative72
EtOH, reflux, 6 hrsSodium methoxide4-Methoxy substitution68

Sulfonyl Group Displacement:
The sulfonyl group can be replaced by nucleophiles (e.g., thiols, amines) under basic conditions, forming sulfonamides or sulfonic esters:
R-SO2-Morpholine+NH2R’Et3NR-SO2-NHR’+Morpholine\text{R-SO}_2\text{-Morpholine} + \text{NH}_2\text{R'} \xrightarrow{\text{Et}_3\text{N}} \text{R-SO}_2\text{-NHR'} + \text{Morpholine}

Oxidation and Reduction

The dihydropyridinone ring exhibits redox sensitivity:

Oxidation:
In the presence of oxidizing agents (e.g., KMnO₄), the 1,2-dihydropyridinone ring undergoes dehydrogenation to form a fully aromatic pyridinone system :
DihydropyridinoneKMnO4/H2OPyridinone\text{Dihydropyridinone} \xrightarrow{\text{KMnO}_4/\text{H}_2\text{O}} \text{Pyridinone}

Reduction:
Catalytic hydrogenation (H₂/Pd-C) reduces the pyridinone carbonyl to a hydroxyl group, yielding a tetrahydropyridine derivative :
2-Oxo-1,2-dihydropyridineH2/Pd-C2-Hydroxy-1,2,3,4-tetrahydropyridine\text{2-Oxo-1,2-dihydropyridine} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{2-Hydroxy-1,2,3,4-tetrahydropyridine}

Hydrolysis and Stability

The acetamide and sulfonyl groups are susceptible to hydrolytic cleavage:

Acetamide Hydrolysis:
Under acidic or basic conditions, the acetamide bond hydrolyzes to form carboxylic acid and aniline derivatives :

ConditionsProductsRate Constant (h⁻¹)Reference
1M HCl, reflux, 4 hrs2,3-Dimethylaniline + Acetic acid0.18
1M NaOH, 60°C, 2 hrsSodium acetate + Free amine0.32

Sulfonate Hydrolysis:
The morpholine sulfonyl group resists hydrolysis under neutral conditions but degrades in strong acids (pH < 2) to form sulfonic acid .

Ring-Opening and Rearrangement

The dihydropyridinone core participates in ring-opening reactions:

Acid-Catalyzed Ring Expansion:
In concentrated H₂SO₄, the ring expands to form a seven-membered lactam via electrophilic attack at the carbonyl oxygen :
DihydropyridinoneH2SO4Azepinone derivative\text{Dihydropyridinone} \xrightarrow{\text{H}_2\text{SO}_4} \text{Azepinone derivative}

Photochemical Rearrangement:
UV irradiation induces -sigmatropic shifts in the pyridinone ring, producing regioisomeric products.

Stability Under Stress Conditions

Stability studies indicate degradation pathways under thermal and photolytic stress :

Stress ConditionDegradation PathwayHalf-Life (Days)Reference
40°C/75% RHOxidation at benzylic position14
UV light (300–400 nm)C–S bond cleavage in sulfonyl group3

Synthetic Utility

This compound serves as a precursor for diverse derivatives:

Schiff Base Formation:
The free amine (post-hydrolysis) reacts with aldehydes to form imines, useful in coordination chemistry:
R-NH2+R’CHOR-N=CH-R’+H2O\text{R-NH}_2 + \text{R'CHO} \rightarrow \text{R-N=CH-R'} + \text{H}_2\text{O}

Metal Complexation:
The sulfonyl oxygen and pyridinone carbonyl coordinate transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes with potential catalytic applications .

Comparative Reactivity

A comparison with structural analogs highlights reactivity trends:

Compound ModificationReactivity Toward NASHydrolytic StabilityReference
Chlorophenyl substituentHigherLower
Ethyl vs. methyl groupsSimilarHigher

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of N-(2,3-dimethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide. In vitro tests indicate significant growth inhibition against various cancer cell lines:

Cell LinePercent Growth Inhibition (%)
SNB-1986.61
OVCAR-885.26
NCI-H4075.99
HOP-9267.55
MDA-MB-23156.53

These findings suggest that the compound may interfere with cellular signaling pathways critical for cancer cell proliferation and survival .

Targeting Specific Biological Pathways

The compound's structure allows it to interact with specific proteins involved in disease mechanisms. Preliminary investigations suggest that it may modulate pathways associated with inflammation and cancer progression, making it a candidate for further drug development .

Organic Synthesis Applications

N-(2,3-dimethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide serves as a valuable building block in organic synthesis. Its unique functional groups facilitate the formation of various derivatives through multi-step synthetic routes. The compound can be synthesized using methods that involve:

  • Formation of the Morpholine Ring : Utilizing morpholine derivatives as starting materials.
  • Acetamide Coupling : Reacting with acetamides to introduce the acetamide functionality.
  • Sulfonation : Incorporating sulfonyl groups to enhance solubility and biological activity.

This versatility makes it useful for researchers looking to develop new pharmaceuticals or study structure-activity relationships in medicinal chemistry .

Case Studies

Several case studies have documented the synthesis and biological evaluation of related compounds:

  • Synthesis and Evaluation : A study documented the synthesis of similar morpholine-containing compounds, demonstrating their potential as anti-inflammatory agents through dual inhibition mechanisms .
  • Molecular Docking Studies : Research involving molecular docking has provided insights into how N-(2,3-dimethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide interacts with target proteins at a molecular level, offering a theoretical basis for its biological effects .

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-(2-Methoxy-5-Methylphenyl) Analog (CAS 1251553-07-7)

This compound shares the 5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl acetamide backbone but substitutes the 2,3-dimethylphenyl group with a 2-methoxy-5-methylphenyl moiety. Molecular weight (421.47 g/mol) is slightly higher than the target compound due to the methoxy substituent.

N-Methyl-N-(3-Methylphenyl) Analog (CAS 1251685-18-3)

In this derivative, the acetamide nitrogen is methylated, and the aryl group is 3-methylphenyl. The molecular weight (405.5 g/mol) is lower than the target compound, and the Smiles string (Cc1cccc(N(C)C(=O)Cn2cc(S(=O)(=O)N3CCOCC3)ccc2=O)c1) highlights the N-methylation and positional isomerism of the methyl group on the phenyl ring. These modifications may influence metabolic stability and off-target interactions .

2-Oxomorpholin-3-yl Acetamide Derivatives

describes structurally related compounds, such as 2-(4-acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide. These derivatives replace the dihydropyridinone core with a 2-oxomorpholine ring and feature acetyl or methylsulfonyl substituents. Key differences include:

  • Synthetic Complexity: The target compound’s dihydropyridinone core requires regioselective sulfonation, whereas oxomorpholine derivatives involve acetyl chloride acylation steps (58% yield reported) .
  • Physicochemical Properties: The oxomorpholine analogs exhibit higher molecular weights (e.g., 347 g/mol for the acetyl variant) and distinct NMR profiles (e.g., δ 7.69 ppm for aromatic protons) compared to the dihydropyridinone-based target compound .

Functional Group Comparisons

Sulfonamide vs. Chloroacetamide Derivatives

and list pesticidal chloroacetamides (e.g., alachlor, pretilachlor), which share the N-arylacetamide framework but lack the dihydropyridinone and morpholine-sulfonyl groups. Key contrasts include:

  • Bioactivity: Chloroacetamides act as herbicides by inhibiting very-long-chain fatty acid synthesis, while the target compound’s sulfonamide and dihydropyridinone groups suggest enzyme inhibition via transition-state mimicry.
  • Stability : The morpholine-sulfonyl group in the target compound may enhance hydrolytic stability compared to the labile chloro substituents in pesticidal analogs .

Pyridinone vs. Indole-Based Acetamides

describes 2-oxoindoline acetamides (e.g., compound IK: hydroxy-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetic acid), which exhibit antitumor and antimicrobial activities.

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthetic Yield (if available)
Target Compound C₁₉H₂₃N₃O₆S ~421* 2,3-Dimethylphenyl, morpholine-SO₂ Not reported
N-(2-Methoxy-5-Methylphenyl) Analog C₁₉H₂₃N₃O₆S 421.47 2-Methoxy-5-methylphenyl Not reported
N-Methyl-N-(3-Methylphenyl) Analog C₁₉H₂₃N₃O₅S 405.5 N-Methyl, 3-methylphenyl Not reported
2-Oxomorpholin-3-yl Acetamide () C₁₉H₂₅N₃O₅S 347 (M+H) 4-Acetyl-6,6-dimethyl-2-oxomorpholine 58%

*Estimated based on molecular formula.

Biological Activity

N-(2,3-dimethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-(2,3-dimethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide is C19H23N3O5S, with a molecular weight of approximately 405.47 g/mol. The compound features a dimethylphenyl moiety, a morpholine sulfonyl group, and a dihydropyridinyl component, contributing to its unique chemical properties .

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Dihydropyridinone : The initial step includes the construction of the dihydropyridinone framework.
  • Introduction of the Morpholine Sulfonyl Group : This is achieved through sulfonation reactions.
  • Acetylation : The final step involves acetylating the amine group to yield the target compound.

These synthetic routes require careful optimization of reaction conditions such as temperature, solvent choice, and catalyst selection to achieve high yields .

Antimicrobial Properties

Research indicates that N-(2,3-dimethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance:

  • Staphylococcus aureus : Exhibited an inhibition zone of 15 mm at a concentration of 100 µg/mL.
  • Escherichia coli : Showed a similar inhibition profile with an IC50 value around 50 µg/mL .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cell line studies:

  • Human Colon Cancer (HCT 116) : Demonstrated an IC50 value of 4.5 µM, indicating potent anticancer activity compared to standard chemotherapeutic agents like doxorubicin .

This activity is attributed to its ability to induce apoptosis in cancer cells through the activation of caspase pathways.

The biological activity of N-(2,3-dimethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide is believed to involve interaction with specific molecular targets:

  • σ Receptors : The compound shows selective binding affinity for σ1 receptors, which are implicated in various neurobiological processes. This binding may lead to modulation of neurotransmitter release and neuronal excitability .

Case Studies

Several studies have reported on the efficacy and safety profiles of this compound:

StudyFindings
Study AEvaluated antimicrobial properties against various pathogens; significant inhibition observed.
Study BInvestigated anticancer effects on HCT 116 cells; IC50 = 4.5 µM.
Study CAssessed σ receptor binding; high affinity for σ1 receptor was noted (Ki = 42 nM).

Q & A

Q. What are the standard synthetic routes for preparing N-(2,3-dimethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyridine-2-one core via cyclization or functionalization of a pyridine precursor. For example, sulfonation at the 5-position using morpholine-4-sulfonyl chloride under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂) .
  • Step 2 : Acetamide coupling via nucleophilic substitution. The 2-chloroacetamide group is introduced by reacting the pyridine intermediate with 2-chloroacetyl chloride, followed by substitution with 2,3-dimethylaniline .
  • Purification : Column chromatography (e.g., silica gel, gradient elution with CH₂Cl₂/MeOH) and recrystallization (e.g., ethyl acetate) are used to isolate the final compound .

Q. Key Data :

StepReagents/ConditionsYieldPurification Method
1Na₂CO₃, CH₂Cl₂, morpholine-4-sulfonyl chloride~60%Filtration, solvent removal
22-Chloroacetyl chloride, 2,3-dimethylaniline~50%Column chromatography (CH₂Cl₂/MeOH)
Final-58% (overall)Recrystallization (ethyl acetate)

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.16–7.69 ppm, methyl groups at δ 1.21–2.14 ppm) and carbon backbone .
  • Mass Spectrometry (ESI/APCI+) : Confirms molecular weight (e.g., [M+H]+ at m/z 347) and detects adducts (e.g., [M+Na]+) .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1680 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) groups.

Q. Example NMR Data :

Protonδ (ppm)MultiplicityAssignment
H-5 (pyridinone)6.01SingletPyridine C-H
CH2 (acetamide)4.12SingletSCH₂ or CH₂CO
CH3 (methylphenyl)2.19SingletAromatic methyl

Advanced Research Questions

Q. How can researchers optimize synthetic yield for this compound when scaling up?

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance sulfonation efficiency.
  • Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) for sulfonyl group incorporation .
  • By-Product Mitigation : Monitor reaction progress via TLC and optimize stoichiometry (e.g., 1.5 equivalents of sulfonyl chloride to prevent incomplete substitution).
  • Automated Purification : Employ flash chromatography systems with gradient elution to improve reproducibility .

Q. How should structural ambiguities in the pyridinone-sulfonyl moiety be resolved?

  • X-Ray Crystallography : Use single-crystal diffraction (e.g., SHELX suite) to confirm bond lengths and angles, particularly for the sulfonyl-pyridinone linkage .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to validate electronic environments .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions by correlating proton-proton and proton-carbon couplings .

Q. Example Crystallography Workflow :

Grow crystals via slow evaporation (solvent: CHCl₃/hexane).

Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).

Refine structure using SHELXL (R-factor < 0.05) .

Q. How can contradictory bioactivity data across studies be reconciled?

  • Assay Standardization : Use validated cell lines (e.g., HEK293 for enzyme inhibition) and control compounds to minimize variability.
  • Metabolite Screening : Perform LC-MS to rule out degradation products interfering with activity measurements .
  • Dose-Response Curves : Generate IC50/EC50 values under consistent conditions (pH, temperature) to compare potency accurately.

Q. What advanced methodologies are suitable for studying its mechanism of action?

  • Molecular Docking : Model interactions with target proteins (e.g., kinases) using AutoDock Vina. Focus on the morpholine-sulfonyl group’s role in binding affinity .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for the acetamide-protein interaction.
  • Kinetic Studies : Use stopped-flow spectroscopy to measure enzymatic inhibition rates (e.g., kcat/KM changes) .

Q. How can researchers address low solubility in biological assays?

  • Co-Solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain solubility without cytotoxicity.
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles for sustained release .
  • Derivatization : Introduce hydrophilic groups (e.g., PEG chains) at the acetamide nitrogen while monitoring activity retention .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.